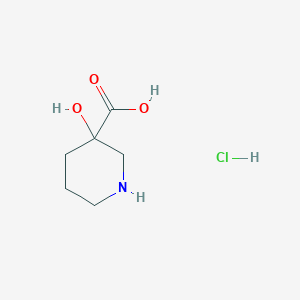![molecular formula C13H21ClFNO B1449019 2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1803583-20-1](/img/structure/B1449019.png)
2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Vue d'ensemble
Description
“2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803583-20-1 . It has a molecular weight of 261.77 . The IUPAC name for this compound is 2-((1-(2-fluorophenyl)ethyl)amino)-3-methylbutan-1-ol hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.77 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
The chemical compound "2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride" does not have direct references in the literature under this specific name. However, the scientific interest in closely related compounds and their functionalities can provide insights into potential research applications. These include investigations into pharmacological activities, synthetic methodologies for key intermediates in drug development, and studies on the molecular mechanisms of action for various compounds.
Pharmacological Activities
Research on compounds with structures similar to "2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride" includes studies on their pharmacological effects. For instance, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), a compound with a somewhat related structure, has been approved for treating multiple sclerosis due to its potent immunosuppressive effects mediated through sphingosine-1-phosphate receptors. Beyond immunosuppression, FTY720 demonstrates preclinical antitumor efficacy across several cancer models, indicating the potential of structurally similar compounds for therapeutic applications in oncology (Zhang et al., 2013).
Synthetic Methodologies
The synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl showcases the importance of developing efficient synthetic routes for compounds that are structurally related or serve as precursors to pharmacologically active agents. Such methodologies enhance the accessibility of these compounds for further chemical modifications and biological evaluations (Qiu et al., 2009).
Molecular Mechanisms of Action
Understanding the molecular mechanisms of action for compounds like FTY720 provides valuable insights into how structurally similar compounds might interact with biological systems. Studies reveal that FTY720's cytotoxic effects in cancer models do not require phosphorylation, suggesting S1PR-independent mechanisms that are different from its immunosuppressive activity. This highlights the potential for discovering novel therapeutic targets and mechanisms through the study of such compounds (Zhang et al., 2013).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIAASCXBSZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



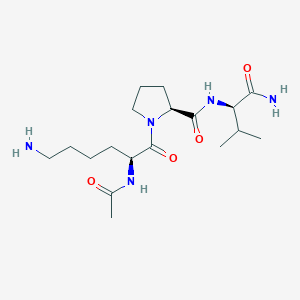
![benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1448938.png)
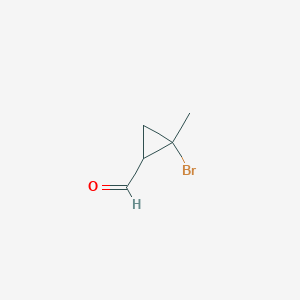
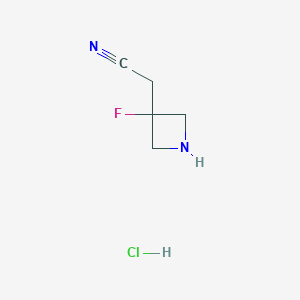
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)
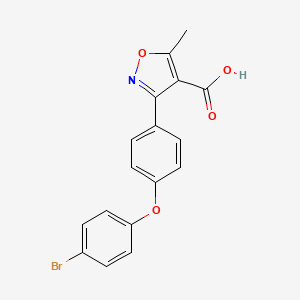
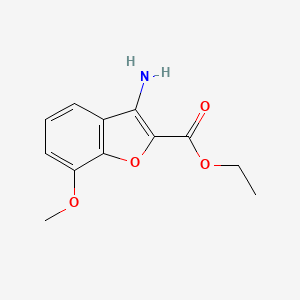
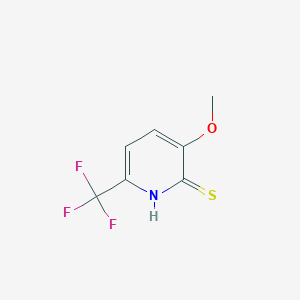
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)
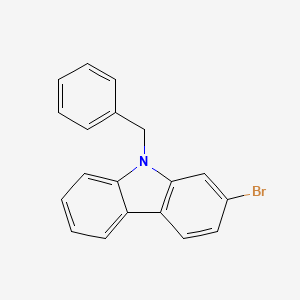
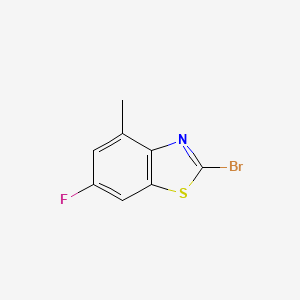
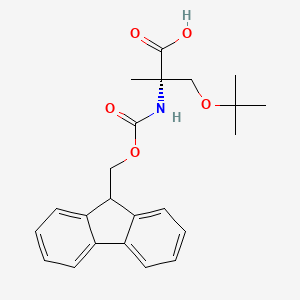
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
